

# In-depth Spectroscopic and Synthetic Analysis of Methyl 3,5-diacetoxybenzoate

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## Compound of Interest

Compound Name: Methyl 3,5-diacetoxybenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3,5-diacetoxybenzoate**, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this paper presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and analogous compounds. Furthermore, a detailed experimental protocol for its synthesis is provided.

## Spectroscopic Data Analysis

The structural characterization of **Methyl 3,5-diacetoxybenzoate** is crucial for its identification and quality control. The following sections detail its mass spectrometry, and predicted NMR and IR data.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for **Methyl 3,5-diacetoxybenzoate**

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Weight	252.22 g/mol
Major Fragments (m/z)	Predicted: 210, 168, 151, 123, 43

## Predicted $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts, multiplicities, and coupling constants for **Methyl 3,5-diacetoxybenzoate** are summarized below.

Table 2: Predicted  $^1\text{H}$  NMR Data for **Methyl 3,5-diacetoxybenzoate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.6	Triplet (t)	1H	H-4 (Aromatic)
~ 7.2	Doublet (d)	2H	H-2, H-6 (Aromatic)
~ 3.9	Singlet (s)	3H	-COOCH <sub>3</sub> (Methyl)
~ 2.3	Singlet (s)	6H	2 x -OCOCH <sub>3</sub> (Acetyl)

## Predicted $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The predicted chemical shifts for **Methyl 3,5-diacetoxybenzoate** are presented below.

Table 3: Predicted  $^{13}\text{C}$  NMR Data for **Methyl 3,5-diacetoxybenzoate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~ 169	2 x C=O (Acetyl)
~ 165	C=O (Ester)
~ 151	C-3, C-5 (Aromatic, C-O)
~ 132	C-1 (Aromatic, C-COO)
~ 120	C-4 (Aromatic, CH)
~ 119	C-2, C-6 (Aromatic, CH)
~ 53	-COOCH <sub>3</sub> (Methyl)
~ 21	2 x -OCOCH <sub>3</sub> (Acetyl Methyl)

## Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for **Methyl 3,5-diacetoxybenzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2960 - 2850	Weak	Aliphatic C-H Stretch (Methyl)
~ 1765	Strong	C=O Stretch (Acetyl Ester)
~ 1730	Strong	C=O Stretch (Methyl Ester)
~ 1600, 1450	Medium	Aromatic C=C Bending
~ 1200	Strong	C-O Stretch (Ester)

## Experimental Protocols

The synthesis of **Methyl 3,5-diacetoxybenzoate** is typically achieved through a two-step process: the esterification of 3,5-dihydroxybenzoic acid to form methyl 3,5-dihydroxybenzoate,

followed by the acetylation of the hydroxyl groups.

## Synthesis of Methyl 3,5-dihydroxybenzoate

This procedure is adapted from established esterification methods.

Materials:

- 3,5-dihydroxybenzoic acid
- Methanol (MeOH)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.
- The crude product can be purified by recrystallization or column chromatography.

## Synthesis of Methyl 3,5-diacetoxybenzoate

This procedure involves the acetylation of the dihydroxy intermediate.

Materials:

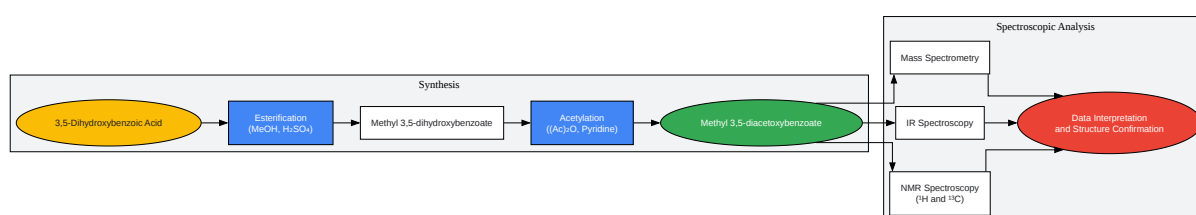
- Methyl 3,5-dihydroxybenzoate
- Acetic Anhydride ((Ac)<sub>2</sub>O)
- Pyridine or a catalytic amount of a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Water
- Ethyl Acetate (EtOAc)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator

Procedure:

- Dissolve methyl 3,5-dihydroxybenzoate in an excess of acetic anhydride in a round-bottom flask.
- Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
- Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
- Carefully quench the reaction by the slow addition of water in an ice bath to hydrolyze the excess acetic anhydride.
- Extract the product with ethyl acetate.
- Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain **Methyl 3,5-diacetoxybenzoate**.
- The product can be further purified by recrystallization or column chromatography if necessary.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **Methyl 3,5-diacetoxybenzoate**.



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Caption: Synthetic and analytical workflow for **Methyl 3,5-diacetoxybenzoate**.

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